An In-Depth Technical Guide to the Predicted Chemical Properties of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
An In-Depth Technical Guide to the Predicted Chemical Properties of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
Disclaimer: The following technical guide addresses the chemical properties, potential synthesis, and reactivity of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine. It is important to note that as of the date of this publication, this specific compound is not extensively documented in commercially available databases or the scientific literature. Therefore, this guide is a scientifically informed prediction of its characteristics, based on the well-established chemistry of its constituent functional groups and analysis of structurally related molecules. All proposed experimental protocols require validation.
Introduction and Structural Elucidation
5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a heterocyclic compound of significant interest due to its unique combination of three key functional moieties: a 2-aminopyridine ring, a bromine substituent, and a 3-position pyrrole ring. This arrangement of functional groups suggests a rich and versatile chemical profile, making it a potentially valuable building block in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a common feature in many biologically active molecules, while the pyrrole ring offers a distinct electronic and steric profile. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular diversification.
The structure combines an electron-donating amino group and a five-membered aromatic pyrrole ring on a pyridine core, which is generally considered an electron-deficient aromatic system. This electronic interplay is expected to govern the molecule's reactivity and physicochemical properties.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₈BrN₃ | |
| Molecular Weight | 238.09 g/mol | |
| Appearance | Likely a solid at room temperature | By analogy to similar aromatic amines. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is anticipated. | General solubility trends for similar heterocyclic compounds. |
| pKa (of the amino group) | Estimated to be in the range of 3-5 | The electron-withdrawing nature of the pyridine and pyrrole rings would decrease the basicity of the 2-amino group compared to aniline. |
| LogP | Estimated to be in the range of 2-3 | Calculated based on the contributions of the constituent fragments. |
Proposed Synthesis and Methodologies
A plausible synthetic route to 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine would likely involve a multi-step process, commencing from commercially available pyridines. A logical and experimentally feasible approach is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-Amino-5-bromopyridine
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To a cooled (0 °C) solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
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Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-2-nitropyridine.
Causality: The nitration of the pyridine ring is directed by the amino group. However, to avoid oxidation of the amino group, it is often more strategic to start with a precursor where the amino group is introduced later or protected. A more common starting material for such a synthesis is 5-bromo-2-chloropyridine, followed by nitration, amination, and then the introduction of the second amino group.
Step 2: Amination of 5-Bromo-2-nitropyridine This step is proposed with the caveat that direct amination of a nitropyridine can be challenging. A more viable route might involve starting from a different precursor.
Alternative Step 2 & 3: Reduction of a Nitro Group and Introduction of the Pyrrole Moiety A more plausible route would involve the synthesis of 3-amino-5-bromopyridin-2-amine.
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Starting from a suitable precursor, such as 5-bromo-3-nitropyridin-2-amine, the nitro group can be reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C).
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The resulting 5-bromo-pyridine-2,3-diamine would be the key intermediate.
Step 4: Paal-Knorr Pyrrole Synthesis
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Dissolve the 5-bromo-pyridine-2,3-diamine in a suitable solvent, such as glacial acetic acid.
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Add 2,5-dimethoxytetrahydrofuran to the solution.
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Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and pour it into water.
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Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine.
Causality: The Paal-Knorr synthesis is a classic and reliable method for constructing a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran).
Predicted Chemical Reactivity and Potential Transformations
The reactivity of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is dictated by its three main functional components.
Caption: Predicted reactivity map of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine.
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Reactions at the 2-Amino Group: The primary amino group is expected to undergo typical reactions of aromatic amines. It can be acylated with acid chlorides or anhydrides, and sulfonylated with sulfonyl chlorides. Diazotization with nitrous acid would yield a diazonium salt, which could be a versatile intermediate for introducing other functional groups, although this reaction can be complex with aminopyridines.
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Reactions at the 5-Bromo Position: The bromine atom is a key site for synthetic transformations. It is anticipated to readily participate in palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond, allowing for the introduction of various aryl or alkyl groups. This is a well-established transformation for bromo-pyridines.[1]
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines would enable the synthesis of 5-amino derivatives.[1]
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Other cross-coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) are also expected to be feasible.
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Reactions of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution. However, the directing effects of the pyridine ring and the potential for reaction at the more nucleophilic 2-amino group or the pyridine nitrogen under acidic conditions would need to be considered. Reactions such as nitration, halogenation, and acylation on the pyrrole ring would likely require carefully optimized conditions to achieve selectivity.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine are found in numerous biologically active compounds. This suggests that this molecule and its derivatives could have significant potential in drug discovery.
Caption: Potential therapeutic areas for derivatives of the title compound.
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Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology. The pyrrole and bromo-substituents provide vectors for modification to achieve potency and selectivity against specific kinases.
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Antibacterial and Antifungal Agents: Pyrrole and pyridine derivatives have a long history as antimicrobial agents.[2][3] The combination of these two rings in the target molecule could lead to novel compounds with activity against resistant strains of bacteria and fungi.
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Antiviral and Antitumor Agents: Pyrrolopyridine derivatives have shown promise as antiviral and antitumor compounds.[4][5] The title compound could serve as a key intermediate for the synthesis of more complex molecules with these activities.
Predicted Safety and Handling
While a specific safety data sheet for 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is not available, general precautions for handling similar aromatic amines and halogenated compounds should be followed:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine represents a promising yet underexplored scaffold in organic and medicinal chemistry. Based on a theoretical analysis of its structure, it is predicted to be a versatile building block with multiple reactive sites that can be selectively functionalized. Its proposed synthesis is feasible through established synthetic methodologies. The combination of the aminopyridine, bromopyridine, and pyrrole moieties suggests significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The insights and proposed experimental pathways outlined in this guide are intended to stimulate further research and experimental validation of the chemistry of this intriguing molecule.
References
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- BLDpharm. 1335051-33-6|5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. BLDpharm. Accessed January 31, 2026.
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- Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Published July 17, 2022.
- PMC. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC. Published October 23, 2023.
- PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Published July 18, 2022.
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